

# Spectroscopic Profile of 2-Methylbenzo[d]thiazole-5-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methylbenzo[d]thiazole-5-carbaldehyde

Cat. No.: B1271751

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## Disclaimer

Extensive searches of public scientific databases and peer-reviewed literature have not yielded a complete, experimentally verified set of spectroscopic data for **2-Methylbenzo[d]thiazole-5-carbaldehyde** (CAS: 20061-46-5). This guide has been constructed as an expert-level predictive analysis. The data presented herein is derived from foundational spectroscopic principles and comparative analysis with structurally analogous, well-characterized benzothiazole derivatives and aromatic aldehydes. This document is intended to serve as a robust reference and predictive tool for researchers, scientists, and drug development professionals working with this class of compounds.

## Introduction: The 2-Methylbenzothiazole Scaffold

The benzothiazole ring system, which features the fusion of a benzene ring with a thiazole ring, is a cornerstone scaffold in the fields of medicinal chemistry and materials science.<sup>[1]</sup> Its derivatives are known to exhibit a vast array of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.<sup>[2]</sup> The specific biological and chemical properties of a benzothiazole derivative are heavily influenced by the nature and position of its substituents.

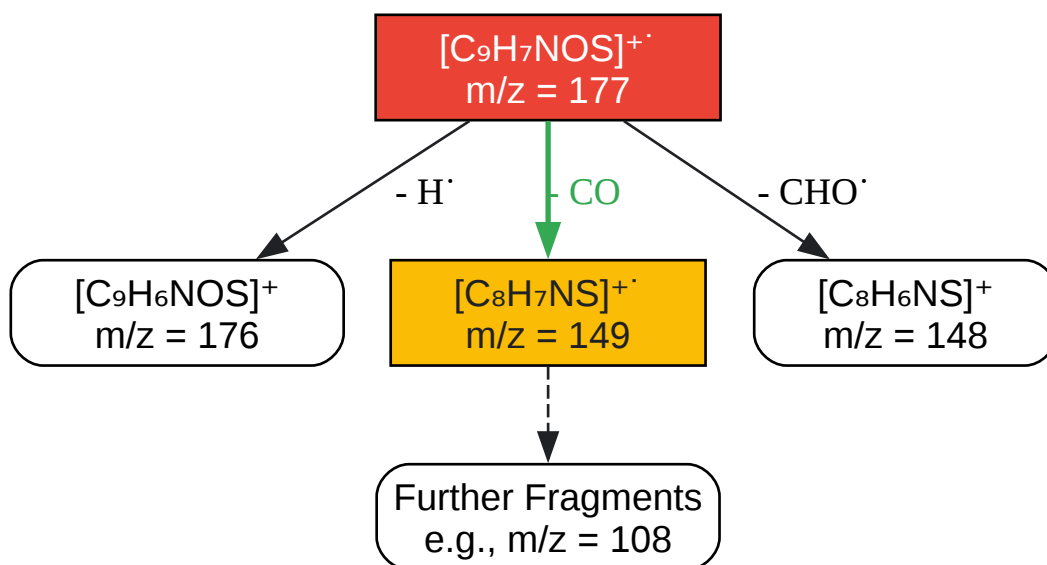
The subject of this guide, **2-Methylbenzo[d]thiazole-5-carbaldehyde**, incorporates two key features: a methyl group at the 2-position and a carbaldehyde (aldehyde) group at the 5-position of the benzene ring. The aldehyde group is a particularly versatile chemical handle, providing a reactive site for the synthesis of more complex molecular architectures, such as Schiff bases, hydrazones, or further oxidized carboxylic acids, making this compound a valuable synthetic intermediate. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

This guide provides a detailed, predictive analysis of the Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), Carbon-13 NMR ( $^{13}\text{C}$  NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for **2-Methylbenzo[d]thiazole-5-carbaldehyde**.

## Molecular Structure and Atom Numbering

To ensure clarity in spectral assignments, the following IUPAC-recommended numbering scheme for the benzothiazole ring system is used throughout this guide.

Protons	Predicted Chemical Shift (ppm)
Methyl-H	~2.8
Aromatic-H7	~8.0
Aromatic-H6	~8.1
Aromatic-H4	~8.4
Aldehyde-H	~10.0



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## References

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- 2. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
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